molecular formula C24H20N4O6 B2360684 ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 1223773-41-8

ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

Cat. No.: B2360684
CAS No.: 1223773-41-8
M. Wt: 460.446
InChI Key: KJZIACHPKGOIAK-UHFFFAOYSA-N
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Description

Ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C24H20N4O6 and its molecular weight is 460.446. The purity is usually 95%.
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Biological Activity

Ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings.

Chemical Structure and Synthesis

The compound features a unique structural arrangement that includes a benzodioxole moiety and a pyrazolopyrazine core. The synthesis typically involves:

  • Formation of Benzodioxole Intermediate : Synthesized from catechol and formaldehyde under acidic conditions.
  • Synthesis of Pyrazolopyrazine Core : Achieved through condensation reactions followed by cyclization.
  • Coupling Reactions : Involves palladium-catalyzed cross-coupling between intermediates to form the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cellular proliferation, leading to apoptosis in cancer cells by disrupting tubulin polymerization.
  • Targeting Molecular Pathways : It shows potential in modulating pathways involved in cancer cell growth and survival.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Inhibition of tubulin polymerization
HCT116 (Colon)10.0Induction of apoptosis
A549 (Lung)15.0Disruption of cell cycle progression

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the compound's efficacy against MCF-7 breast cancer cells, showing a dose-dependent response with significant apoptosis induction .
  • Mechanistic Insights : Another investigation into the compound's mechanism revealed that it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase .
  • Comparative Analysis with Other Compounds : In comparative studies with standard chemotherapeutics like paclitaxel, this compound demonstrated lower toxicity profiles while maintaining efficacy .

Properties

IUPAC Name

ethyl 2-[[2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O6/c1-2-32-24(31)16-5-3-4-6-17(16)25-22(29)13-27-9-10-28-19(23(27)30)12-18(26-28)15-7-8-20-21(11-15)34-14-33-20/h3-12H,2,13-14H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZIACHPKGOIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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